2',4'-Dimethyl[1,1'-biphenyl]-2-ylamine
Description
2',4'-Dimethyl[1,1'-biphenyl]-2-ylamine is a biphenyl derivative featuring a primary amine group at position 2 of the biphenyl core and methyl substituents at positions 2' and 4' (Figure 1). Its molecular formula is C₁₄H₁₅N, with a molecular weight of 197.28 g/mol.
Properties
Molecular Formula |
C14H15N |
|---|---|
Molecular Weight |
197.27g/mol |
IUPAC Name |
2-(2,4-dimethylphenyl)aniline |
InChI |
InChI=1S/C14H15N/c1-10-7-8-12(11(2)9-10)13-5-3-4-6-14(13)15/h3-9H,15H2,1-2H3 |
InChI Key |
MGNPOCXTUXYIFK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2N)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2N)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The following compounds share the biphenyl-amine backbone but differ in substituent type, position, and functional groups:
3',4'-Difluoro[1,1'-biphenyl]-2-amine (CAS: 873056-62-3)
- Substituents : Fluorine atoms at 3' and 4', amine at position 2.
- Molecular Formula : C₁₂H₉F₂N.
- Molecular Weight : 205.21 g/mol.
- Key Differences : Fluorine’s strong electron-withdrawing nature reduces basicity compared to methyl groups. This compound is utilized in analytical method development and Quality Control (QC) for pharmaceutical production .
2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-diamine
- Substituents : Methyl groups at 2 and 2', primary amines at 4 and 4'.
- Molecular Formula : C₁₄H₁₆N₂.
- Molecular Weight : 212.29 g/mol.
- Key Differences: The dual amine groups enable applications in polymer synthesis (e.g., cross-linking agents) and coordination chemistry as ligands. Steric hindrance from methyl groups may limit reactivity compared to mono-amine analogs .
4-([1,1'-Biphenyl]-2-yloxy)-3-methylphenylamine (CAS: 946785-05-3)
- Substituents : Biphenyl-2-yloxy group at position 4, methyl at position 3, amine at position 1.
- Molecular Formula: C₁₉H₁₇NO.
- Molecular Weight : 275.3 g/mol.
- Key Differences : The ether linkage enhances solubility in polar organic solvents. This compound may serve as a precursor in heterocyclic synthesis or dye manufacturing .
Comparative Data Table
Physicochemical Properties
- Basicity : The amine group in this compound is more basic than in 3',4'-difluoro derivatives due to electron-donating methyl groups.
- Thermal Stability : Diamines (e.g., 2,2'-Dimethyl-4,4'-diamine) exhibit higher thermal stability, suitable for high-temperature polymer processing .
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